
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)-3-phenylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules like our compound of interest often involves multi-step reactions, starting from simpler precursors. While specific studies directly addressing the synthesis of this compound were not found, research on related compounds provides insight into potential synthetic pathways. For instance, chemoselective reactions involving similar molecules have been explored for creating chiral hexahydro-4-pyrimidinones and oxazolidines, which might offer parallels in understanding the synthetic approach to our target molecule (Hajji et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of complex compounds is crucial for understanding their reactivity and properties. Techniques like X-ray diffraction and quantum chemical computation have been employed to elucidate the structure of similar compounds, providing a framework for analyzing our molecule. For instance, novel benzamides have been characterized using X-ray diffraction and DFT calculations, offering insights into their molecular geometry, electronic properties, and thermodynamic properties (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of a compound like ours can be inferred from studies on similar molecules, where reactions with electrophiles, nucleophiles, and other agents reveal the functional groups' behavior. For example, the chemoselective reactions of related molecules with dihaloalkanes and aldehydes have been documented, providing insight into potential reactivity patterns (Hajji et al., 2002).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure. While direct data on our specific compound was not found, related studies on the synthesis and characterization of similar molecules can provide valuable information. For example, the synthesis and crystal structure analysis of related benzamides give insights into their physical state, stability, and crystalline structure (Demir et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with various chemical reagents, and stability under different conditions, are critical for understanding a compound's behavior in chemical reactions. Investigations into the chemical reactions and properties of molecules with similar structural features can shed light on the behavior of our compound under various chemical conditions. For instance, the study on chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles could be relevant to predict the chemical properties of our compound (Hajji et al., 2002).
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-30-18-11-7-10-17(15-18)25-22(27)21(14-16-8-3-2-4-9-16)26-23(28)19-12-5-6-13-20(19)24(26)29/h2-13,15,21H,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZFCPFBHXCBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7,7-trimethyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B4020438.png)
![17-(2-phenylpropyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4020447.png)
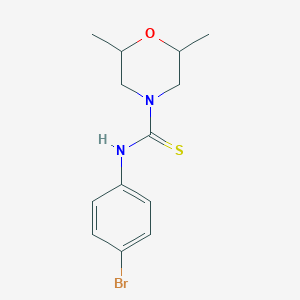
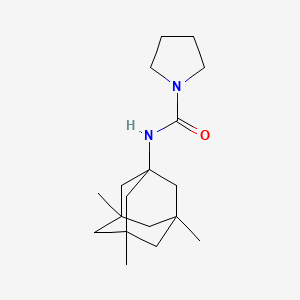
![1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine](/img/structure/B4020458.png)
![5-(3-bromophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4020472.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-3-methylbutanamide](/img/structure/B4020473.png)

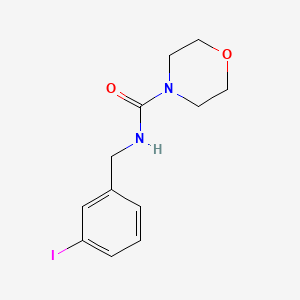
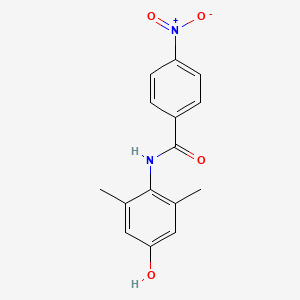
![2-[4-(diethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4020500.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4020501.png)
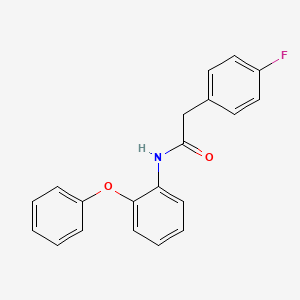
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B4020534.png)